Saikogenin F -

Saikogenin F

Catalog Number: EVT-1187993
CAS Number:
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saikogenin F is a natural product found in Bupleurum falcatum with data available.

Saikosaponin a

  • Compound Description: Saikosaponin a is a triterpenoid saponin found in Bupleurum falcatum L., known for its various pharmacological activities. It is metabolized in the body to produce several compounds, including Saikogenin F. [, ]
  • Relevance: Saikosaponin a is a glycosylated precursor of Saikogenin F. It undergoes hydrolysis of its glycosidic bonds to yield Saikogenin F. [, ] Studies have shown that Saikosaponin a exhibits corticosterone secretion-inducing activity, while Saikogenin F shows significantly lower activity, suggesting the importance of the sugar moiety for this particular activity. []

Saikosaponin d

  • Compound Description: Another major triterpenoid saponin found in Bupleurum falcatum L., Saikosaponin d also undergoes metabolic transformations to produce Saikogenin G. [, ]
  • Relevance: Similar to Saikosaponin a, Saikosaponin d is a glycosylated precursor of a saikogenin, but it yields Saikogenin G instead of Saikogenin F. [, ] Both saikosaponins demonstrate corticosterone secretion-inducing activity, highlighting their potential pharmacological importance. []

Prosaikogenin F

  • Compound Description: Prosaikogenin F is a monofucoside of Saikogenin F, formed as an intermediate metabolite during the breakdown of Saikosaponin a in the body. [, ]
  • Relevance: Prosaikogenin F is a direct precursor to Saikogenin F, formed by the removal of a sugar moiety from Saikosaponin a. [, ] Studies have shown that Prosaikogenin F possesses corticosterone secretion-inducing activity, similar to Saikosaponin a, but unlike Saikogenin F, indicating that the presence of even a single sugar moiety can significantly impact biological activity. []

3-O-β-D-fucopyranosylsaikogenin F

  • Relevance: This compound is structurally similar to Saikogenin F, differing only by the presence of a single fucose sugar molecule attached to the saikogenin core. It is considered a saikosaponin homologue and has been isolated from various plant sources, including Verbascum spp. and Clinopodium spp. [, ]

Clinoposaponin XV

  • Relevance: This compound shares the same saikogenin core as Saikogenin F but possesses a β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl] group at the 3-position. It was identified in studies focused on isolating saikosaponin homologues from various plant species, including Clinopodium spp. [, ]

Buddlejasaponin IV

  • Relevance: This compound has a β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl (1→3)]-β-D-fucopyranoside group at the 3-position of Saikogenin F. It has been isolated from various plant sources and is known for its hepatoprotective effects. [, ]

Saikogenin G

  • Relevance: Like Saikogenin F, Saikogenin G is also a product of saikosaponin metabolism, specifically from the hydrolysis of Saikosaponin d. [, , , , ] It exhibits some corticosterone secretion-inducing activity, although less potent than its corresponding saponin, Saikosaponin d. []

Prosaikogenin G

  • Compound Description: Prosaikogenin G is a direct precursor in the metabolic pathway of Saikosaponin d to Saikogenin G, resulting from the removal of a sugar moiety. [, ]
  • Relevance: Prosaikogenin G, similar to Prosaikogenin F, highlights the step-wise degradation of saikosaponins in the body. It is a key intermediate in the formation of Saikogenin G from Saikosaponin d. [, ]

6''-acetylsaikosaponin A

  • Relevance: 6''-acetylsaikosaponin A highlights the structural diversity of saikosaponins. It showcases the modifications possible on the sugar moiety while retaining the core Saikogenin F structure after hydrolysis. []

Chikusaikoside I

  • Relevance: This compound, also featuring the Saikogenin F core structure, emphasizes the diversity of naturally occurring saikosaponins with variations in their attached sugar groups. [, ]
Source and Classification

Saikogenin F is classified as a glycoside and is specifically categorized under the oleanane-type saponins. It is produced through enzymatic transformation from saikosaponin A and D via prosaikogenin intermediates. The primary source of saikosaponins, including saikogenin F, is the root of Bupleurum falcatum, a traditional medicinal herb used in various Asian herbal remedies .

Synthesis Analysis

The synthesis of saikogenin F can be achieved through enzymatic hydrolysis of saikosaponins using recombinant β-glucosidases. Two specific enzymes, BglLk and BglPm, have been identified for their ability to convert saikosaponin A into prosaikogenin F and subsequently into saikogenin F. This process involves the following steps:

  1. Enzymatic Hydrolysis: Saikosaponin A is treated with BglPm at 37 °C in a sodium phosphate buffer (pH 7.0). The reaction typically takes about 8 hours to yield prosaikogenin F with high purity.
  2. Purification: Following hydrolysis, the resulting mixture undergoes purification using silica column chromatography, yielding approximately 8.3 mg of saikogenin F with over 98% purity .
Molecular Structure Analysis

The molecular structure of saikogenin F can be characterized by its triterpenoid backbone, specifically featuring an oleanane skeleton. Key structural features include:

  • Molecular Formula: C27H44O6
  • Molecular Weight: Approximately 460.64 g/mol
  • Functional Groups: It contains multiple hydroxyl groups and glycosidic linkages that contribute to its biological activity.

The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the characteristic oleanane framework and functional groups .

Chemical Reactions Analysis

Saikogenin F participates in various chemical reactions typical for saponins:

  1. Hydrolysis: The glycosidic bonds in saikosaponins are hydrolyzed to produce saikogenins.
  2. Oxidation: Saikogenin F can undergo oxidation reactions that may modify its functional groups, potentially influencing its biological activity.
  3. Conjugation Reactions: It can also participate in conjugation reactions with other biomolecules, enhancing its solubility and bioavailability.

These reactions are crucial for understanding the metabolic pathways and potential modifications that affect the pharmacokinetics of saikogenin F .

Mechanism of Action

The mechanism of action for saikogenin F involves several pathways:

  1. Anticancer Activity: Saikogenin F has been shown to inhibit cell proliferation in cancer cell lines such as HCT116 (human colon cancer cells). This effect is likely mediated by inducing apoptosis and cell cycle arrest.
  2. Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase.
  3. Hepatoprotective Properties: Saikogenin F can protect liver cells from damage caused by oxidative stress or toxic substances by enhancing antioxidant defenses .
Physical and Chemical Properties Analysis

The physical and chemical properties of saikogenin F include:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in methanol and ethanol; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to alkaline conditions or heat.

These properties are essential for formulating effective pharmaceutical preparations containing saikogenin F .

Applications

Saikogenin F has several scientific applications:

Research continues to explore the full range of biological activities associated with saikogenin F, paving the way for new therapeutic applications .

Introduction to Saikogenin F

Botanical Origins and Natural Occurrence

1.1.1. Bupleurum falcatum as a Primary SourceSaikogenin F is a triterpenoid aglycone primarily derived from Bupleurum falcatum (sickle-leaved hare's ear), a perennial herb in the Apiaceae family. This species has been identified as the most abundant source of saikogenins due to its high concentration of precursor saikosaponins. The roots of Bupleurum falcatum accumulate saikosaponins A and D, which undergo enzymatic or acidic hydrolysis to yield saikogenin F as a key metabolic derivative [2] [4]. Phytochemical studies confirm that Bupleurum falcatum roots contain up to 7% total saikosaponins by dry weight, with geographical variations influencing saikogenin yields. Chinese-origin specimens show higher saikosaponin content (6.52–7.10%) compared to Korean counterparts (3.32–3.88%), directly impacting saikogenin F production potential [4].

Table 1: Occurrence of Saikogenin F Precursors in Bupleurum Species

SpeciesTotal Saikosaponins (% Dry Weight)Key PrecursorsGeographical Variance
Bupleurum falcatum (China)6.52–7.10%Saikosaponin A, DHigher in temperate regions
Bupleurum falcatum (Korea)3.32–3.88%Saikosaponin A, CLower in coastal regions
Bupleurum bicauleNot quantifiedMultiple saikogeninsAlpine habitats

Identification in Verbascum spp. and Related Genera

Beyond Bupleurum, saikogenin F occurs in select species of Verbascum (mullein) and related genera in the Scrophulariaceae family. These plants produce structurally analogous triterpenoids through convergent biosynthetic pathways. While Verbascum species contain lower concentrations than Bupleurum, their chemical profiles show identical saikogenin frameworks, confirming wider distribution among angiosperms [7]. Notably, these genera lack the characteristic saikosaponins of Bupleurum, suggesting independent evolutionary pathways for saikogenin production.

Historical Context in Traditional Medicine

Role in Asian Herbal Formulations

For over 2,000 years, Bupleurum-derived preparations have been integral to traditional Chinese, Japanese, and Korean medicine. Ancient texts like Shennong's Herbal documented Bupleurum roots ("Chai Hu") for treating fever, inflammation, and liver disorders [5] [9]. Though historical formulations utilized whole-plant extracts, modern analyses confirm that saikogenin F's precursors (saikosaponins) were the primary bioactive constituents responsible for therapeutic effects. Classical preparations like Xiao Chai Hu Tang incorporated Bupleurum as a central ingredient, leveraging its heat-clearing and liver-soothing properties [9].

Transition from Traditional Use to Modern Pharmacological Research

The shift from crude preparations to isolated compounds began in the 20th century. Initial research (1960s) identified saikosaponins A–D in Bupleurum falcatum [1]. By the 1980s, enzymatic hydrolysis studies revealed saikogenin F as a core aglycone metabolite with enhanced bioavailability compared to glycosylated precursors [4]. This transition was catalyzed by advances in chromatographic techniques, enabling the isolation of gram-scale quantities for bioactivity testing. Contemporary research focuses on enzymatic biotransformation (e.g., β-glucosidases from Paenibacillus mucilaginosus) to efficiently convert saikosaponins into saikogenins [4].

Structural Classification and Relationship to Saikosaponins

Triterpenoid Saponin Aglycone Derivatives

Saikogenin F is classified as an oleanane-type triterpenoid aglycone derived from the hydrolytic cleavage of saikosaponins. It shares the characteristic tetracyclic cyclopentanoperhydrophenanthrene core but lacks sugar moieties attached at C-3 and C-28 positions. The compound's molecular formula is C42H68O6 (MW: 668.98 g/mol), featuring:

  • A dihydroxylated A-ring (3β,16α-OH)
  • Δ11,13-18,20-ene moiety in ring E
  • An epoxy bridge between C-13 and C-28 [1] [6]

This aglycone structure underpins its pharmacological activity, as the absence of glycosyl groups enhances membrane permeability and target binding.

Table 2: Structural Comparison of Saikogenin Subtypes

Structural FeatureEpoxy-Ether Subtype (e.g., Saikogenin F)Heteroannular Diene Subtype (e.g., Saikogenin G)
Ring C-D Junction13β,28-epoxy bridgeΔ9(11),12(18)-diene system
Oxygenation at C-16α-OHβ-OH
Bioactivity CorrelationAnti-inflammatory dominanceAntiviral dominance
Precursor SaikosaponinsSaikosaponins A, CSaikosaponins D, G

Epoxy-Ether vs. Heteroannular Diene Structural Subtypes

Saikogenin F belongs to the epoxy-ether subtype (Type I), characterized by a 13β,28-epoxy functional group and Δ11 unsaturation. This contrasts with heteroannular diene subtypes (Type II, e.g., saikogenin G) featuring conjugated dienes across rings C and D [4] [7]. The epoxy-ether group:

  • Confirms stereochemical rigidity in ring D
  • Enhances electrophilic reactivity at C-16
  • Dictates differential bioactivity profiles compared to diene subtypes

This structural dichotomy originates from oxidative modifications during plant biosynthesis, with epoxy-ether forms dominating in Bupleurum falcatum [1] [6].

Properties

Product Name

Saikogenin F

IUPAC Name

(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1

InChI Key

IUBQSOTVBGNWDI-CUMBFETHSA-N

SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C

Synonyms

saikogenin F

Canonical SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.